

physical and chemical properties of 2-Ethyl-3-methyl-1-pentene

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Compound of Interest

Compound Name: 2-Ethyl-3-methyl-1-pentene

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An In-depth Technical Guide to 2-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Ethyl-3-methyl-1-pentene**, a valuable building block in organic synthesis. The information is presented to be a key resource for researchers and professionals in drug development and other scientific fields.

Core Physical and Chemical Properties

2-Ethyl-3-methyl-1-pentene is an unsaturated hydrocarbon with the molecular formula C_8H_{16} .

[1] Its structure features a terminal double bond, making it a reactive intermediate for various chemical transformations.

Physical Properties

The known physical characteristics of **2-Ethyl-3-methyl-1-pentene** are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source |
|-------------------|---------------------------------|--------|
| Molecular Formula | C ₈ H ₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | |
| Boiling Point | 111.75 °C | |
| Density | 0.725 - 0.729 g/cm ³ | [2] |
| Refractive Index | 1.412 - 1.414 | [2] |
| Melting Point | -103.01 °C (estimate) | |

Chemical Properties

The chemical reactivity of **2-Ethyl-3-methyl-1-pentene** is primarily dictated by the presence of the carbon-carbon double bond. It readily undergoes electrophilic addition reactions.

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, **2-Ethyl-3-methyl-1-pentene** reacts with water to form an alcohol. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.

Hydroboration-Oxidation: This two-step reaction sequence offers an anti-Markovnikov approach to the hydration of **2-Ethyl-3-methyl-1-pentene**. The hydroboration step involves the addition of borane (BH₃) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution to yield the corresponding primary alcohol.

Experimental Protocols

Detailed methodologies for the synthesis and a characteristic reaction of **2-Ethyl-3-methyl-1-pentene** are provided below. These protocols are based on established organic chemistry principles and can be adapted for specific laboratory conditions.

Synthesis of 2-Ethyl-3-methyl-1-pentene via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. [3][4][5] This proposed protocol outlines the synthesis of **2-Ethyl-3-methyl-1-pentene** from 3-methyl-2-pentanone.

Materials:

- Ethyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- 3-Methyl-2-pentanone
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and stirring apparatus
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- **Ylide Preparation:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise with constant stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a deep orange or red, indicating the formation of the ylide.
- **Wittig Reaction:** Cool the ylide solution back to 0 °C. Add a solution of 3-methyl-2-pentanone in anhydrous THF dropwise to the stirred ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.
- **Purification:** Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure **2-Ethyl-3-methyl-1-pentene**.
- **Characterization:** The identity and purity of the product can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[6\]](#)[\[7\]](#)

Acid-Catalyzed Hydration of 2-Ethyl-3-methyl-1-pentene

This protocol describes the hydration of **2-Ethyl-3-methyl-1-pentene** to form 2-ethyl-3-methyl-2-pentanol, following Markovnikov's rule.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- **2-Ethyl-3-methyl-1-pentene**
- 50% aqueous sulfuric acid (H_2SO_4)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and stirring apparatus

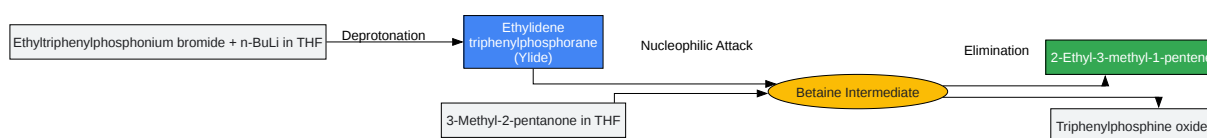
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Ethyl-3-methyl-1-pentene**. Cool the flask in an ice bath.

- **Acid Addition:** Slowly add the 50% aqueous sulfuric acid to the stirred alkene. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion of the reaction, pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash them sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid) and then with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude alcohol can be purified by distillation under reduced pressure.
- **Characterization:** The structure of the product, 2-ethyl-3-methyl-2-pentanol, can be confirmed by spectroscopic methods such as IR, ^1H NMR, and ^{13}C NMR.

Visualizations

The following diagrams illustrate the key chemical processes described in this guide.



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Caption: Workflow for the synthesis of **2-Ethyl-3-methyl-1-pentene** via the Wittig reaction.



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